molecular formula C8H18O B1225365 (S)-(+)-2-Octanol CAS No. 6169-06-8

(S)-(+)-2-Octanol

Cat. No. B1225365
CAS RN: 6169-06-8
M. Wt: 130.23 g/mol
InChI Key: SJWFXCIHNDVPSH-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as 2-octanol derivatives, often involves complex reactions, including esterification, polymerization, and hydrosilylation. For instance, the synthesis of octanoic acid 2-thiophen-3-yl-ethyl ester through the reaction of 3-thiophene ethanol with octanoyl chloride illustrates the type of chemical transformations useful in synthesizing octanol derivatives (Camurlu, Toppare, & Toppare, 2005). Additionally, direct hydrosilylation of allyl alcohol with specific siloxanes to produce octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane showcases the diversity of synthetic approaches (Zhang & Laine, 2000).

Molecular Structure Analysis

The molecular structure of 2-octanol and its derivatives has been explored through various techniques such as spectroscopy and molecular dynamics simulations. Studies have revealed the hydrogen bonding and microheterogeneous nature of octanol, providing insights into its molecular interactions and structure (Palombo et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving octanol derivatives include esterification and hydrosilylation, leading to products with potential applications in materials science and engineering. The reactivity of these compounds can be influenced by their molecular structure, particularly the presence and positioning of functional groups (Camurlu, Toppare, & Toppare, 2005); (Zhang & Laine, 2000).

Physical Properties Analysis

The physical properties of 2-octanol, such as its self-association behavior and interaction with water, have been studied using spectroscopic techniques and molecular dynamics simulations. These studies shed light on the compound's solubility, hydrogen bonding capacity, and phase behavior (Palombo et al., 2006).

Chemical Properties Analysis

The chemical properties of octanol derivatives, including their reactivity and potential for forming complex structures, are crucial for their application in creating novel materials and compounds. The synthesis and characterization of such derivatives involve understanding their molecular interactions and reactivity patterns (Camurlu, Toppare, & Toppare, 2005); (Zhang & Laine, 2000).

Scientific Research Applications

  • Hydrogen Bonding Studies :

    • (S)-(+)-2-Octanol has been studied for its hydrogen bonding properties. Research by Palombo et al. (2006) using infrared, Raman, and Brillouin experiments revealed insights into the self-association characteristics of octanols through hydrogen bonds. This research is significant for understanding molecular interactions and designing molecules with desired properties (Palombo et al., 2006).
  • Solvation and Partition Coefficients :

    • Garrido et al. (2009) conducted a study on the 1-octanol/water partition coefficients of n-alkanes using molecular simulations. This research is crucial for predicting the environmental behavior of pollutants and designing pharmaceuticals (Garrido et al., 2009).
  • Spectroscopic Analysis :

    • Pocheć et al. (2022) explored the spectroscopic signatures and intermolecular interactions of n-octanol through both experimental and theoretical studies. Such research provides a deep understanding of molecular behavior and interactions (Pocheć et al., 2022).
  • Biotechnological Production :

    • Hernández Lozada et al. (2020) reported the production of 1-octanol in Escherichia coli using a high-flux thioesterase route. This study is significant for sustainable chemical production and has implications in the field of metabolic engineering (Hernández Lozada et al., 2020).
  • Combustion and Fuel Research :

    • Bharti and Banerjee (2016) conducted reactive molecular dynamics simulations to understand the combustion characteristics of n-octanol as an alternative fuel. This research contributes to the development of new, sustainable fuel sources (Bharti & Banerjee, 2016).
  • Phase Equilibria Studies :

    • Fourie, Schwarz, and Knoetze (2008) examined the phase equilibria behavior of 8-carbon alcohols, including 2-octanol, in supercritical carbon dioxide. Such studies are essential for industrial applications involving high-pressure systems (Fourie, Schwarz, & Knoetze, 2008).

properties

IUPAC Name

(2S)-octan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWFXCIHNDVPSH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20880644
Record name 2-Octanol, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a pleasant odor; [Alfa Aesar MSDS]
Record name (2S)-2-Octanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19141
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.19 [mmHg]
Record name (2S)-2-Octanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19141
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

(S)-(+)-2-Octanol

CAS RN

6169-06-8
Record name (+)-2-Octanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6169-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Octanol, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006169068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Octanol, (2S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Octanol, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-octan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.649
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-OCTANOL, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2855UV552L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

After (racemic)-2-octanol (300 mg, 2.30 mmol), triphenylphosphine (727 mg, 2.76 mmol), N-methyl-p-toluenesulfonamide (514 mg, 2.76 mmol), and THF (12 ml) were added to a 50 ml flask, azodicarboxylic acid bis(2-methoxyethyl) ester (648 mg, 2.76 mmol) dissolved in THF (6 ml) was added dropwise thereto at 20° C., and the reaction was allowed to proceed for 21 hours. Subsequently, a crude product obtained by concentration was purified by column chromatography (silica gel, 10% ethyl acetate-hexane solution) to give 4,N-dimethyl-N-(1-methylheptyl)benzenesulfonamide as a white solid substance (223 mg, yield: 33%/(racemic)-2-octanol).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
727 mg
Type
reactant
Reaction Step One
Quantity
514 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
648 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-2-Octanol
Reactant of Route 2
(S)-(+)-2-Octanol
Reactant of Route 3
Reactant of Route 3
(S)-(+)-2-Octanol
Reactant of Route 4
(S)-(+)-2-Octanol
Reactant of Route 5
Reactant of Route 5
(S)-(+)-2-Octanol
Reactant of Route 6
Reactant of Route 6
(S)-(+)-2-Octanol

Citations

For This Compound
1,320
Citations
Y Liu, C Guo, CZ Liu - Chemical Engineering Journal, 2015 - Elsevier
… The (R,S)-2-octanol, R-2-octanol acetate, and S-2-octanol acetate were analyzed using gas … The retention times of (R,S)-2-octanol, R-2-octanol acetate, and S-2-octanol acetate were …
Number of citations: 28 www.sciencedirect.com
L Xue, DJ Zhou, L Tang, XF Ji, MY Huang… - Reactive and Functional …, 2004 - Elsevier
A new biopolymer-non-noble metal catalyst, silica-supported chitosan–cobalt complex (SiO 2 –CS–Co), has been prepared by a simple method and found to be a high stereoselective …
Number of citations: 58 www.sciencedirect.com
D Yu, Z Wang, P Chen, L Jin, Y Cheng, J Zhou… - Journal of Molecular …, 2007 - Elsevier
Novozym 435 (Candida antarctica lipase B immobilized on polyacrylic resin) was used for the resolution of (R,S)-2-octanol with vinyl acetate as the acyl donor through transesterification…
Number of citations: 56 www.sciencedirect.com
Y Wang, Q Li, Z Zhang, J Ma, Y Feng - Journal of Molecular Catalysis B …, 2009 - Elsevier
The thermophilic lipase QLM-catalyzed resolution of (R, S)-2-octanol and (R, S)-2-pentanol via transesterification was carried out in various organic solvents, and the solvent effects on …
Number of citations: 34 www.sciencedirect.com
Y Liu, C Guo, CZ Liu - Journal of Molecular Catalysis B: Enzymatic, 2014 - Elsevier
… R-2-octanol and S-2-octanol were not able to correctly bind to the deformed active site, which resulted in the significant decrease in the reactivity of S-2-octanol. Therefore, the E of YLL …
Number of citations: 10 www.sciencedirect.com
D Yu, P Chen, L Wang, Q Gu, Y Li, Z Wang, S Cao - Process Biochemistry, 2007 - Elsevier
A combination of the enzymatic resolution and chemical racemization for the heterogeneous sequential kinetic resolution (SKR) was employed to resolve (R,S)-2-octanol under …
Number of citations: 27 www.sciencedirect.com
FD Cong, YH Wang, CY Ma, HF Yu, SP Han… - Enzyme and microbial …, 2005 - Elsevier
Although the enantioselectivity of the Pseudomonas cp. lipase (PCL) used in the kinetic resolution of (R, S)-2-octanol is moderate, the (S)-enantiomer 2 with 98% ee and (R)-enantiomer …
Number of citations: 21 www.sciencedirect.com
D Yu, D Ma, Z Wang, Y Wang, Y Pan, X Fang - Process Biochemistry, 2012 - Elsevier
Combination use of microwave irradiation (MW) as heating mode and ionic liquid (IL) as reaction medium in enzymatic resolution of (R,S)-2-octanol with vinyl acetate as the acyl donor …
Number of citations: 25 www.sciencedirect.com
R Bogel-Łukasik, V Najdanovic-Visak… - Industrial & …, 2008 - ACS Publications
This paper presents vapor−liquid equilibrium (VLE) data for systems containing high-pressure CO 2 , an ionic liquid, and products of an enzymatic reaction between succinic anhydride …
Number of citations: 64 pubs.acs.org
D Yu, Z Wang, L Zhao, Y Cheng, S Cao - Journal of Molecular Catalysis B …, 2007 - Elsevier
Lipase from Pseudomonas sp. (PSL) was immobilized on SBA-15 (a highly ordered hexagonal array mesoporous silica molecular sieve) through physical adsorption and the …
Number of citations: 56 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.